

Ppm-18 Application Notes and Protocols for In Vivo Studies

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Compound of Interest

Compound Name: Ppm-18

Cat. No.: B1680078

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These application notes provide a comprehensive overview of the in vivo application of **Ppm-18**, a novel analog of vitamin K, with a primary focus on its anti-cancer properties. The following sections detail the established dosage from preclinical studies, a complete experimental protocol for xenograft models, and the underlying signaling pathways affected by **Ppm-18** treatment.

Summary of In Vivo Dosage and Administration

Quantitative data from in vivo studies investigating the efficacy of **Ppm-18** in a bladder cancer xenograft model are summarized below.

Parameter	Details
Animal Model	Male BALB/c nude mice (4-6 weeks old)
Tumor Model	Subcutaneous xenograft of human bladder cancer cells (T24)
Ppm-18 Dosage	5 mg/kg and 10 mg/kg body weight
Administration Route	Intraperitoneal (i.p.) injection
Treatment Schedule	Every other day
Vehicle	1% Solutol
Key Outcomes	Significant suppression of tumor growth at both doses
Reference	Lu, H. et al. (2021). Frontiers in Pharmacology.

Experimental Protocols

This section provides a detailed methodology for in vivo studies of **Ppm-18** based on the referenced literature.

Animal Model and Tumor Cell Implantation

- Animal Strain: Male BALB/c nude mice, 4-6 weeks of age.
- Acclimatization: House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
- Cell Culture: Culture human bladder cancer T24 cells in an appropriate medium (e.g., McCoy's 5A with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
- Tumor Implantation:
 - Harvest T24 cells during the logarithmic growth phase.
 - Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS).

- Subcutaneously inject 5×10^6 T24 cells in a volume of 100 μ L into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

Ppm-18 Preparation and Administration

- **Ppm-18 Stock Solution:** Prepare a stock solution of **Ppm-18** in a suitable solvent (e.g., DMSO).
- **Working Solution:** On the day of injection, dilute the **Ppm-18** stock solution with the vehicle (1% Solutol in saline) to achieve the final desired concentrations of 5 mg/kg and 10 mg/kg. The final concentration of the initial solvent (e.g., DMSO) should be minimized and consistent across all treatment groups, including the vehicle control.
- **Administration:** When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer **Ppm-18** or the vehicle control via intraperitoneal injection every other day.

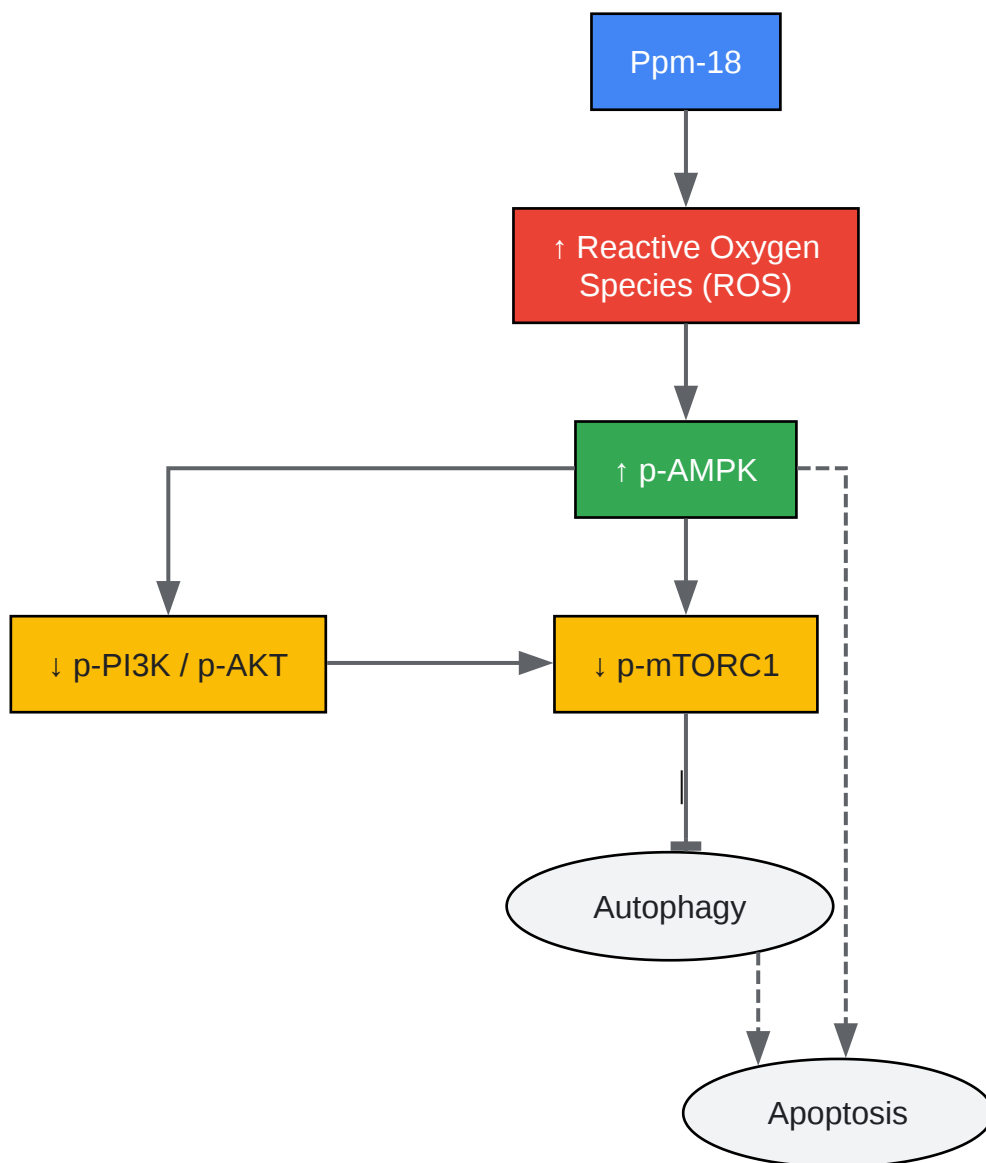
Efficacy Evaluation and Endpoint

- **Tumor Volume Measurement:** Continue to measure tumor volumes throughout the treatment period.
- **Body Weight:** Monitor the body weight of the mice as an indicator of systemic toxicity.
- **Endpoint:** At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

Signaling Pathway

Ppm-18 has been shown to induce apoptosis and autophagy in bladder cancer cells through the modulation of the ROS/AMPK signaling pathway.[1] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK).[1] Activated AMPK then suppresses the PI3K/AKT/mTORC1 signaling

pathway, a key regulator of cell growth and proliferation, leading to the induction of autophagy and apoptosis.[1]

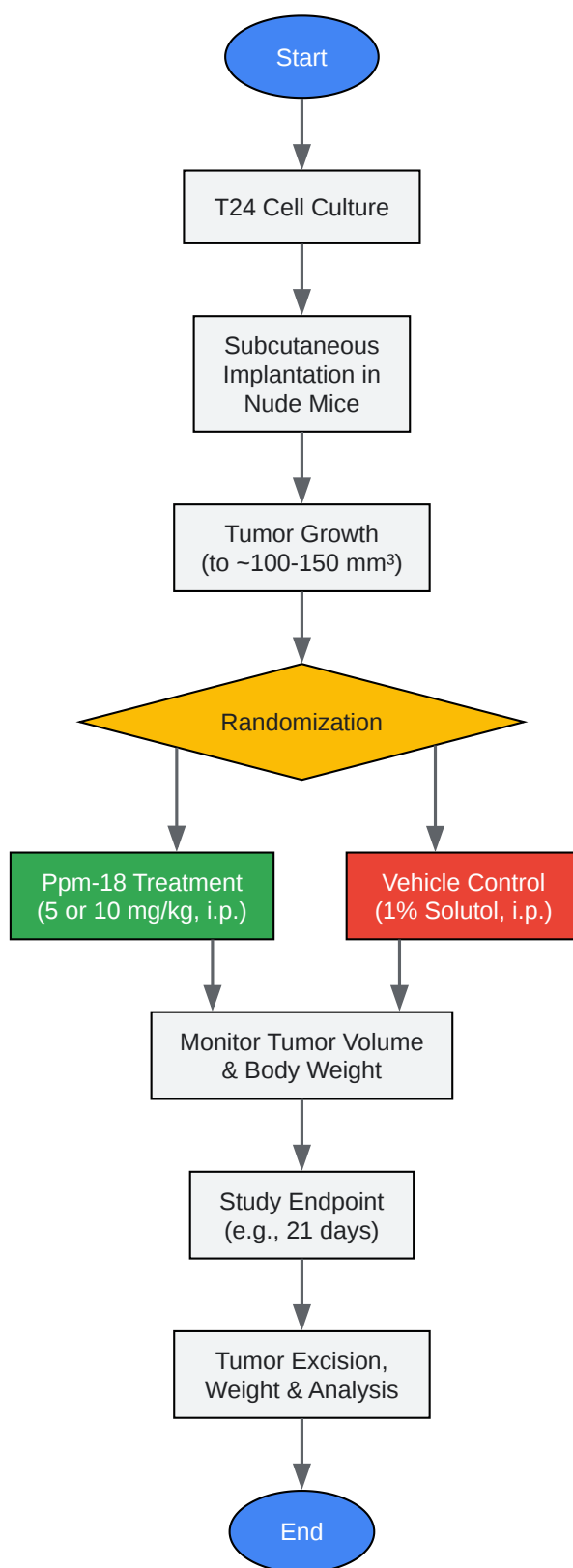


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Caption: **Ppm-18** signaling pathway in bladder cancer cells.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of **Ppm-18**.



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References

- 1. PPM-18, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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